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Compound of Interest

Compound Name: 2-Phenoxypropanamide

Cat. No.: B176874

Audience: Researchers, scientists, and drug development professionals.
Introduction

2-Phenoxypropanamide is a chemical compound featuring a phenoxy group attached to a
propanamide backbone. This structure is of interest in medicinal chemistry and materials
science due to the combination of an aromatic ether linkage and an amide functional group.
This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-
Phenoxypropanamide. The synthesis proceeds through a Williamson ether synthesis to form
the intermediate, 2-phenoxypropionic acid, which is subsequently converted to the target
amide. This protocol is designed to be clear and reproducible for researchers with a
background in synthetic organic chemistry.

Overall Reaction Scheme

The synthesis is performed in two main stages:

o Step 1: Synthesis of 2-Phenoxypropionic Acid via Williamson Ether Synthesis followed by
saponification.

o Step 2: Synthesis of 2-Phenoxypropanamide via amidation of the carboxylic acid.

Experimental Protocols
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Safety Precautions:This protocol involves the use of hazardous chemicals. Always work in a
well-ventilated fume hood and wear appropriate personal protective equipment (PPE),
including safety goggles, lab coat, and gloves. Thionyl chloride is highly corrosive and reacts
violently with water; handle with extreme care.

Part A: Synthesis of 2-Phenoxypropionic Acid
(Intermediate)

This procedure involves the reaction of sodium phenoxide with ethyl 2-bromopropionate,
followed by the hydrolysis of the resulting ester.

Materials and Reagents:

e Phenol (CeHsOH)

¢ Sodium hydroxide (NaOH)

o Ethyl 2-bromopropionate (CsHoBrOz2)

o Ethanol (C2HsOH)

e Diethyl ether ((C2H5)20)

e Hydrochloric acid (HCI), concentrated and 2M
e Anhydrous magnesium sulfate (MgSQOa)

o Deionized water

Procedure:

e Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic
stirrer and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of ethanol.

¢ Slowly add sodium hydroxide pellets (4.0 g, 0.1 mol) to the stirring solution. The mixture will
warm up as the sodium phenoxide salt forms. Stir until all the NaOH has dissolved.
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Williamson Ether Synthesis: To the sodium phenoxide solution, add ethyl 2-bromopropionate
(18.1 g, 0.1 mol) dropwise at room temperature.

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Ester Isolation: After cooling to room temperature, pour the reaction mixture
into 200 mL of deionized water and transfer to a separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and
wash with 50 mL of 1M NaOH solution to remove any unreacted phenol, followed by 50 mL
of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure using a rotary evaporator to yield crude ethyl 2-phenoxypropionate
as an oil.

Saponification (Ester Hydrolysis): Dissolve the crude ester in 100 mL of ethanol. Add a
solution of sodium hydroxide (6.0 g, 0.15 mol) in 25 mL of water.

Heat the mixture to reflux for 1.5-2 hours until the hydrolysis is complete (monitored by TLC).

Acidification and Purification: Cool the mixture and remove the ethanol using a rotary
evaporator.

Dilute the remaining aqueous solution with 100 mL of water and wash with 30 mL of diethyl
ether to remove any non-acidic impurities.

Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCI until the
pH is approximately 1-2. A white precipitate of 2-phenoxypropionic acid will form.

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a
vacuum oven. The product can be further purified by recrystallization from a water/ethanol
mixture.
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Part B: Synthesis of 2-Phenoxypropanamide (Final
Product)

This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by

amidation.

Materials and Reagents:

2-Phenoxypropionic acid (from Part A)

Thionyl chloride (SOCI2)

Toluene

Ammonium hydroxide (NH4OH), concentrated solution (28-30%)
Dichloromethane (CH2zCl2)

Saturated sodium bicarbonate solution (NaHCO3)

Procedure:

Formation of Acid Chloride: In a 100 mL round-bottom flask equipped with a magnetic stirrer
and a reflux condenser (with a gas outlet connected to a scrubber), suspend 2-
phenoxypropionic acid (8.3 g, 0.05 mol) in 40 mL of dry toluene.

[CAUTION: Perform in a fume hood] Slowly add thionyl chloride (7.1 g, 4.4 mL, 0.06 mol) to
the suspension at room temperature.

Heat the mixture to reflux (approximately 80°C) for 2 hours. The solid should dissolve as it is
converted to the acid chloride. The evolution of HCl and SOz gas will be observed.

After the reaction is complete, cool the mixture and remove the excess thionyl chloride and
toluene under reduced pressure to yield crude 2-phenoxypropanoyl! chloride as an oil.

Amidation: Dissolve the crude acid chloride in 30 mL of dichloromethane and cool the
solution in an ice bath.
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o [CAUTION: Exothermic reaction] Slowly and carefully add the acid chloride solution dropwise

to a beaker containing 50 mL of ice-cold concentrated ammonium hydroxide with vigorous

stirring. A white precipitate of 2-Phenoxypropanamide will form immediately.

o Continue stirring in the ice bath for 30 minutes after the addition is complete.

« Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly

with cold deionized water to remove ammonium salts, followed by a small amount of cold

dichloromethane.

e Dry the product in a vacuum oven to yield pure 2-Phenoxypropanamide.

Data Presentation

The following table summarizes the key quantitative data for the starting materials,

intermediate, and the final product.

Compound Molecular Molar Mass  Physical Melting Expected
Name Formula (glmol) State Point (°C) Yield (%)

Crystalline
Phenol CeHeO 94.11 ) 40-42

Solid
Ethyl 2-
bromopropion  CsHoBrO:2 181.03 Liquid
ate
2-
Phenoxypropi  CeH1003 166.17 White Solid 112-115[1] 70-80%
onic Acid
2-

) ) ) 80-90% (from
Phenoxyprop  CsH11NO:2 165.19 White Solid Not Available )
aci

anamide

Note: Experimental characterization data for the final product, 2-Phenoxypropanamide, is not

readily available in the searched literature. The expected yield is based on typical efficiencies

for the described reaction types.
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Visualizations

The following diagram illustrates the workflow for the two-step synthesis of 2-
Phenoxypropanamide.
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M Step 1: Wiliamson Forms | Ethyl 2-phenoxypropionate

Ether Synthesis
aaaaaaa

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Phenoxypropanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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